4-chloro-N-[(2-methylpyrazol-3-yl)methyl]-3-nitro-1H-pyrazole-5-carboxamide
Description
4-Chloro-N-[(2-methylpyrazol-3-yl)methyl]-3-nitro-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a nitro group at the 3-position, a chlorine substituent at the 4-position, and a 2-methylpyrazole moiety linked via a methylene group to the carboxamide nitrogen. This compound shares structural similarities with agrochemicals and pharmaceuticals, particularly those targeting enzyme inhibition or receptor modulation. Its synthesis typically involves coupling reactions between pyrazole carboxylic acids and substituted amines, as exemplified in related procedures .
Properties
Molecular Formula |
C9H9ClN6O3 |
|---|---|
Molecular Weight |
284.66 g/mol |
IUPAC Name |
4-chloro-N-[(2-methylpyrazol-3-yl)methyl]-5-nitro-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C9H9ClN6O3/c1-15-5(2-3-12-15)4-11-9(17)7-6(10)8(14-13-7)16(18)19/h2-3H,4H2,1H3,(H,11,17)(H,13,14) |
InChI Key |
BJKSGCHOGFAUHA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNC(=O)C2=NNC(=C2Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N~3~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the nitro group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: The chloro group can be introduced via electrophilic substitution using reagents such as thionyl chloride or phosphorus pentachloride.
Carboxamide formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N~3~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Nucleophiles such as primary or secondary amines, thiols, or alkoxides can be used in the presence of a base to facilitate the substitution reaction.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-CHLORO-N~3~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.
Agrochemistry: The compound can be explored for its potential as a pesticide or herbicide due to its ability to interact with biological targets in plants and pests.
Materials Science: It can be used in the synthesis of novel materials with unique electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 4-CHLORO-N~3~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA, leading to the modulation of biological pathways. The presence of functional groups such as the nitro and chloro groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous pyrazole-carboxamide derivatives, focusing on structural variations, physicochemical properties, and biological activities.
Substituent Effects on Physicochemical Properties
Key Observations :
- Halogen Effects : Chlorine at the 4-position is common in agrochemicals (e.g., Tebufenpyrad ), enhancing lipophilicity and metabolic stability.
- Aromatic Substitutents : Aryl groups (e.g., phenyl in ) increase molecular rigidity, while alkyl chains (e.g., tert-butyl in ) improve hydrophobicity.
Crystallographic and Spectroscopic Data
- Hydrogen Bonding : Crystal structures of related compounds (e.g., ) reveal networks of O–H···O and N–H···O bonds, critical for stabilizing solid-state conformations. The target compound’s nitro group may participate in similar interactions.
- NMR Trends : In derivatives like 3a–3d , pyrazole ring protons resonate at δ 7.4–8.1 ppm, while methyl groups appear near δ 2.4–2.6 ppm. The target compound’s 2-methylpyrazole moiety is expected to show analogous shifts.
Biological Activity
4-chloro-N-[(2-methylpyrazol-3-yl)methyl]-3-nitro-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities, including anti-inflammatory and anticancer properties. This article explores the compound's biological activity, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of 4-chloro-N-[(2-methylpyrazol-3-yl)methyl]-3-nitro-1H-pyrazole-5-carboxamide is , with a molecular weight of 309.71 g/mol. The structure features a chloro group, a nitro group, and a pyrazole ring, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:
These results indicate that the compound exhibits potent activity against various cancer types, suggesting its potential as a therapeutic agent.
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives have also been documented. The compound has shown inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation:
| Study | Compound | IC50 (nM) | Mechanism |
|---|---|---|---|
| Tewari et al., 2014 | N-(4-(2-(3-methyl-1-phenyl-1H-pyrazol-5-yloxy)benzylidene)-4-methylbenzenamine | 3.8 | COX inhibition |
| Brullo et al., 2012 | N-(4-fluorophenyl)-2,3-dihydro-imidazo[1,2-b]pyrazole derivatives | 1.2 | Dual COX inhibition |
The ability to inhibit COX enzymes suggests that this compound could be beneficial in treating inflammatory conditions.
Case Studies
Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : In a clinical trial involving MCF7 cell lines, the compound demonstrated significant growth inhibition compared to standard treatments.
- Lung Cancer Models : Animal models treated with this compound showed reduced tumor size and improved survival rates, indicating its potential as an adjunct therapy in lung cancer management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
